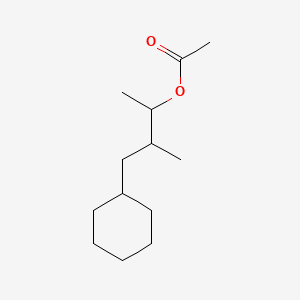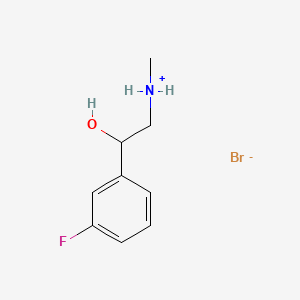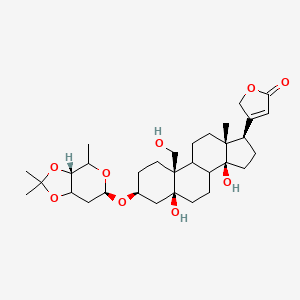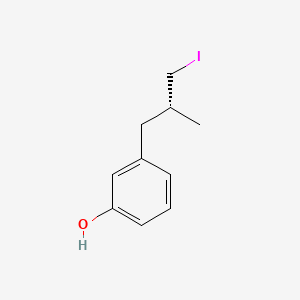
Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, is a specialized organic compound characterized by a phenolic hydroxyl group attached to a benzene ring, which in turn is connected to a 3-iodo-2-methylpropyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenol and 3-iodo-2-methylpropyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Procedure: The phenol is first deprotonated using the base to form a phenoxide ion, which then reacts with 3-iodo-2-methylpropyl chloride to form the desired product.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, can undergo oxidation reactions to form quinones or iodonium ylides.
Reduction: Reduction reactions can be performed to convert the iodine atom to an iodide.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents such as iodobenzene diacetate (IBD) or iodobenzene di(trifluoroacetate) (IBTA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinones and iodonium ylides.
Reduction Products: Iodides.
Substitution Products: Various phenolic derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of phenolic compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can engage in hydrogen bonding and other interactions, influencing biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
Phenol, 3-iodo-
Phenol, 4-iodo-
Phenol, 2-methylpropyl-
Propriétés
Numéro CAS |
143239-04-7 |
|---|---|
Formule moléculaire |
C10H13IO |
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
3-[(2R)-3-iodo-2-methylpropyl]phenol |
InChI |
InChI=1S/C10H13IO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1 |
Clé InChI |
ZAHQYHPWGLDSPB-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=CC=C1)O)CI |
SMILES canonique |
CC(CC1=CC(=CC=C1)O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



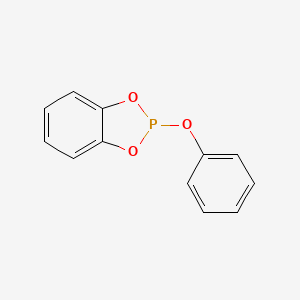
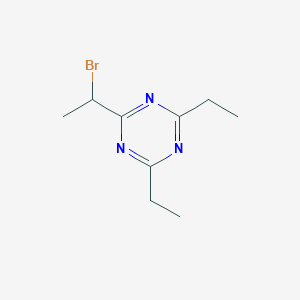
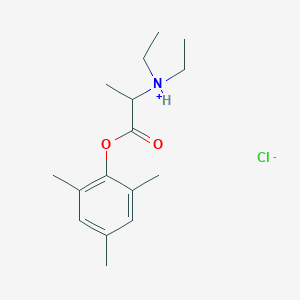

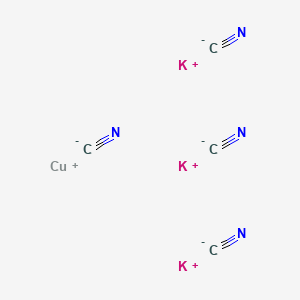
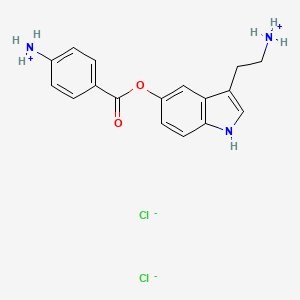

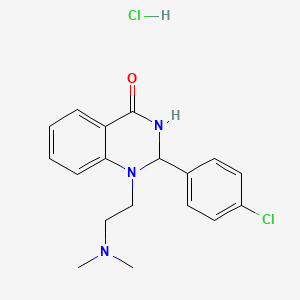
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

